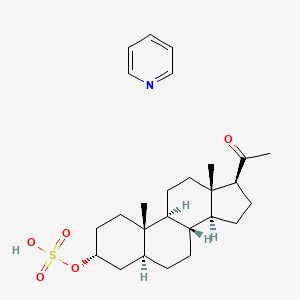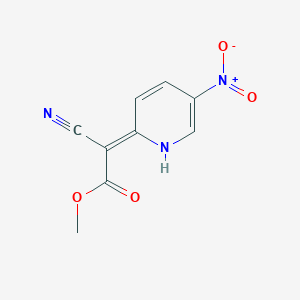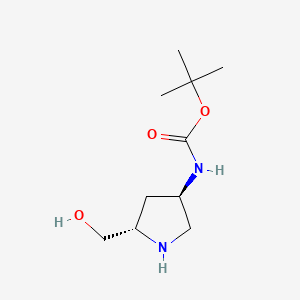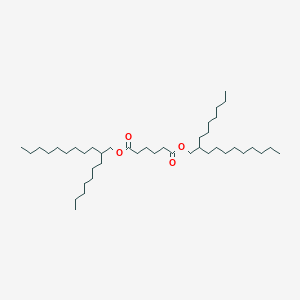
Vinorelbine N'b-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vinorelbine is a semi-synthetic vinca-alkaloid with a broad spectrum of anti-tumor activity . It is used to treat metastatic non-small cell lung cancer (NSCLC) and is also used together with other medicines for the first-line treatment of advanced or metastatic NSCLC . It is categorized as a spindle poison, interfering with the polymerization of tubulin, a protein responsible for building the microtubule system which appears during cell division .
Synthesis Analysis
Vinorelbine is loaded on the surface of iron oxide nanoparticles produced by a solvothermal technique after coating with polydopamine (PDA) with varying weight ratios as a result of dopamine polymerisation and covalent bonding of thiol-polyethylene glycol (SH-PEG) . This study demonstrates a significantly higher drug loading efficiency of 98%, indicating the superior efficacy of this synthesis method .Molecular Structure Analysis
Vinorelbine differs from the natural compounds by the presence of an eight rather than nine member catharanine ring . Its molecular formula is C45H54N4O9 and it has a molecular weight of 794.93 .Chemical Reactions Analysis
Vinorelbine is loaded on the surface of iron oxide nanoparticles produced by a solvothermal technique after coating with polydopamine (PDA) with varying weight ratios as a result of dopamine polymerisation and covalent bonding of thiol-polyethylene glycol (SH-PEG) . The VNB/PDA/Fe3O4 nanoparticles have a saturation magnetisation value of 60.40 emu/g in vibrating sample magnetometry, which proves their magnetisation .Physical and Chemical Properties Analysis
Vinorelbine is formulated as a light yellow amorphous powder . Its molecular formula is C45H54N4O9 and it has a molecular weight of 794.93 .Mechanism of Action
Safety and Hazards
Vinorelbine may cause serious side effects including severe constipation, stomach pain, bloody or black stools, numbness, tingling, muscle weakness, pain, redness, and peeling skin on your hands or feet, new or worsening cough, wheezing, chest tightness, trouble breathing, dark urine, jaundice (yellowing of the skin or eyes), pain, burning, irritation, or skin changes where the injection was given, or low blood cell counts .
Future Directions
Future directions for vinorelbine in the treatment of NSCLC are likely to be directed toward combination trials with other agents active in NSCLC . Current phase I-II trials, for example, combine vinorelbine with cisplatin, 5-fluorouracil/leucovorin, mitomycin-C, ifosfamide, carboplatin, and paclitaxel .
Properties
CAS No. |
74075-34-6 |
|---|---|
Molecular Formula |
C₄₅H₅₄N₄O₉ |
Molecular Weight |
794.93 |
Synonyms |
(2β,3β,4β,5α,12R,19α)-4-(acetyloxy)-6,7-didehydro-15-[(2R,6R,8S)-4-ethyl-1,3,6,7,8,9-hexahydro-8-(methoxycarbonyl)-2-oxido-2,6-methano-2H-azecino[4,3-b]indol-8-yl]-3-hydroxy-16-methoxy-1-methyl-Aspidospermidine-3-carboxylic Acid Methyl Ester,_x000B_3’,4’-D |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1145990.png)




![4-Methyl-2-(2-methyl-1h-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1146000.png)

